ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d][1,3]thiazole core, followed by the introduction of the benzamido group and the sulfonyl group. The final step involves the esterification to form the ethyl carboxylate.
Formation of Thieno[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamido Group: The benzamido group is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Esterification: The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-d][1,3]thiazole derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamido groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-d][1,3]thiazole core may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-4-carboxylate: Similar structure but different position of the carboxylate group.
Mthis compound: Similar structure but different ester group.
6-Methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-8-10-16(11-9-15)33(28,29)25-12-6-5-7-13(25)2/h8-11,13H,4-7,12H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNBAXWKQAZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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